molecular formula H32Mo7N6O28 B7909057 Ammonium paramolybdate tetrahydrate

Ammonium paramolybdate tetrahydrate

Cat. No. B7909057
M. Wt: 1235.9 g/mol
InChI Key: FIXLYHHVMHXSCP-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
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Patent
US08026257B2

Procedure details

4-Chloro-2-methylaniline (1.0 g, 7.06 mmol), potassium bromide (1.01 g, 8.47 mmol), and ammonium heptamolybdate tetrahydrate (87 mg, 0.07 mmol) were suspended in acetic acid (7 mL, 122 mmol) and cooled to 0° C. The reaction was treated with sodium perborate tetrahydrate (1.2 g, 7.77 mmol), stirred at 0° C. for 30 min, and at room temperature for 2 h. The mixture was poured into water, neutralized with saturated sodium bicarbonate and extracted with ethyl acetate (2×). The organic layers were pooled together, washed with brine (2×), dried over sodium sulfate, and concentrated to afford 1.2 g (78%). 1H-NMR (CDCl3, 500 MHz) δ 7.28 (s, 1H), 6.97 (s, 1H), 4.03 (bs, 2H), 2.17 (s, 3) Mass spec.: 221.90 (MH)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
87 mg
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([CH3:9])[CH:3]=1.[Br-:10].[K+].C(O)(=O)C.B1([O-])OO1.O.O.O.O.[Na+].C(=O)(O)[O-].[Na+]>N.N.N.N.N.N.O.O.O.O.O[Mo](O)(=O)=O.O[Mo](O)(=O)=O.O[Mo](O)(=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O>[Br:10][C:7]1[CH:8]=[C:2]([Cl:1])[CH:3]=[C:4]([CH3:9])[C:5]=1[NH2:6] |f:1.2,4.5.6.7.8.9,10.11,12.13.14.15.16.17.18.19.20.21.22.23.24.25.26.27.28|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC(=C(N)C=C1)C
Step Two
Name
Quantity
1.01 g
Type
reactant
Smiles
[Br-].[K+]
Step Three
Name
Quantity
7 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
1.2 g
Type
reactant
Smiles
B1(OO1)[O-].O.O.O.O.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Six
Name
Quantity
87 mg
Type
catalyst
Smiles
N.N.N.N.N.N.O.O.O.O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×)
WASH
Type
WASH
Details
washed with brine (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford 1.2 g (78%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC1=C(N)C(=CC(=C1)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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